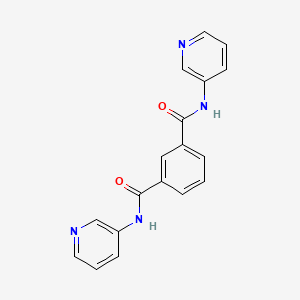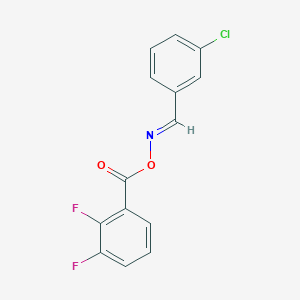![molecular formula C14H10Cl2N2OS B5532727 2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5532727.png)
2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, a compound closely related to 2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized by various spectroscopic techniques, including IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure was determined from single crystal X-ray diffraction data, showing a strong intramolecular hydrogen bond, which is crucial for the stability of the compound (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide often features complex arrangements stabilized by intramolecular and intermolecular hydrogen bonds. For example, the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative are stabilized by extensive intramolecular hydrogen bonds. Such structural features are essential for understanding the reactivity and potential applications of these compounds (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds is significantly influenced by their structural features. Studies on similar compounds have shown that they can participate in various chemical reactions, leading to the synthesis of a wide range of derivatives with potential biological and pharmacological applications. For instance, the behavior of 4H-3,1-benzoxazin-4-one towards nitrogen nucleophiles has been explored, resulting in the synthesis of various 3-substituted quinazolinones with antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical applications of these compounds. For example, two polymorphs of a related compound were prepared and characterized, revealing different patterns in X-ray powder diffraction analysis and thermal properties. Such analyses provide insights into the stability and solubility of these compounds, which are critical for their potential applications in various fields (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with different reagents and participation in various chemical reactions, are of significant interest. Studies on related compounds have demonstrated their potential for synthesis in green chemistry conditions, highlighting the importance of understanding their chemical behavior for developing new synthetic routes and applications (Wan, Zhou, Liu, & Sheng, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWACSZGSGLKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5532668.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)
![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)

![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)
![3-(3-chloro-4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5532737.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)
![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5532754.png)